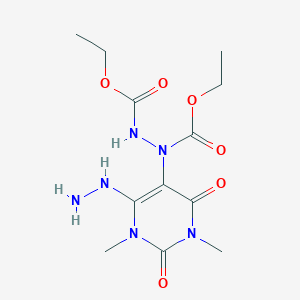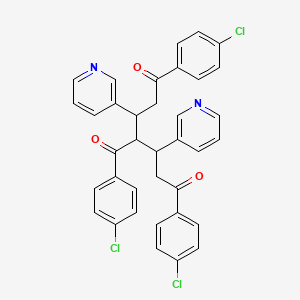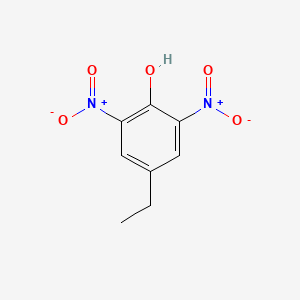
4-Ethyl-2,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2,6-dinitrophenol is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.1595 g/mol . It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 4-Ethyl-2,6-dinitrophenol typically involves the nitration of ethylphenol. The process can be summarized as follows:
Nitration Reaction: Ethylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the 2 and 6 positions of the benzene ring.
Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Análisis De Reacciones Químicas
4-Ethyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Ethyl-2,6-dinitrophenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound acts as an electron transfer agent, promoting the oxidation of other molecules .
Comparación Con Compuestos Similares
4-Ethyl-2,6-dinitrophenol can be compared with other nitrophenols, such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its similar mechanism of action in uncoupling oxidative phosphorylation.
4-Methyl-2,6-dinitrophenol: Used as a reagent and oxidizing agent in various research applications.
2,6-Dinitro-4-methylphenol: Another derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Propiedades
Número CAS |
4099-63-2 |
|---|---|
Fórmula molecular |
C8H8N2O5 |
Peso molecular |
212.16 g/mol |
Nombre IUPAC |
4-ethyl-2,6-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)8(11)7(4-5)10(14)15/h3-4,11H,2H2,1H3 |
Clave InChI |
CIXQCVNMEAPWFG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



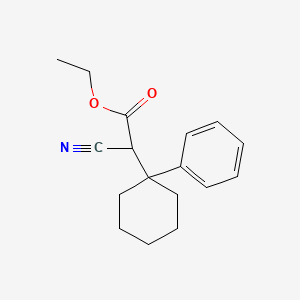
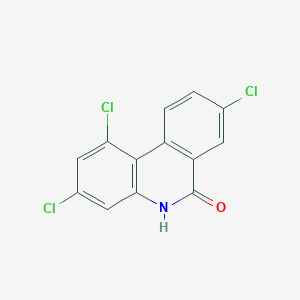
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
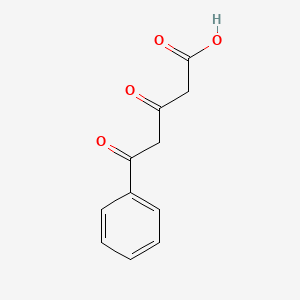
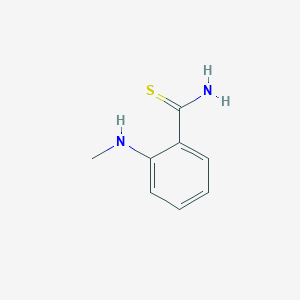
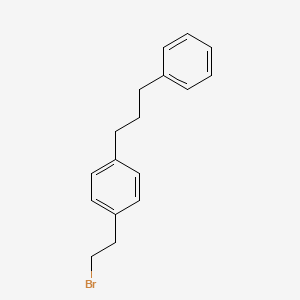
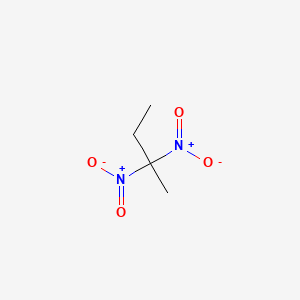
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
